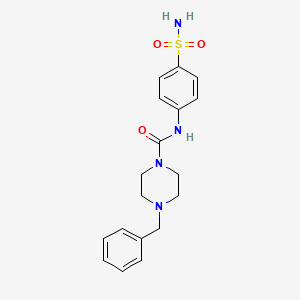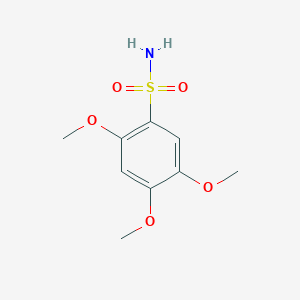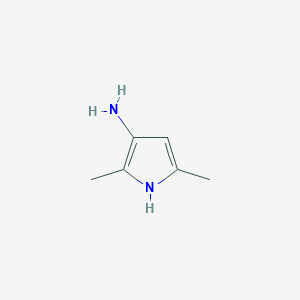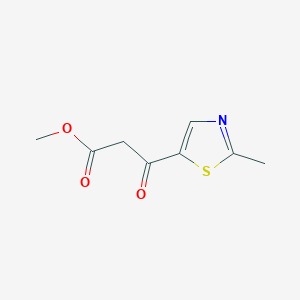
Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate typically involves the reaction of 2-methylthiazole with a suitable esterifying agent. One common method is the esterification of 2-methylthiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate is largely dependent on its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 2-thiazolecarboxylate: Similar structure but with the ester group in a different position, leading to different chemical properties.
Uniqueness
Methyl 3-(2-methylthiazol-5-yl)-3-oxopropanoate is unique due to the specific positioning of the ester group, which influences its reactivity and potential applications. The presence of the methyl group on the thiazole ring also enhances its stability and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
methyl 3-(2-methyl-1,3-thiazol-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H9NO3S/c1-5-9-4-7(13-5)6(10)3-8(11)12-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
WMPMBFRHAMXBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




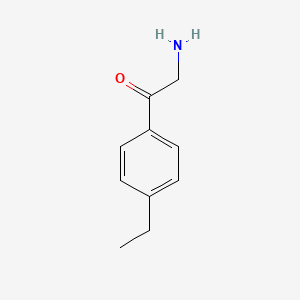
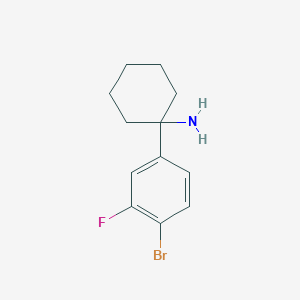
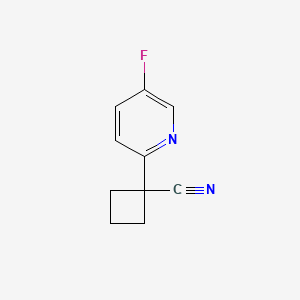

![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
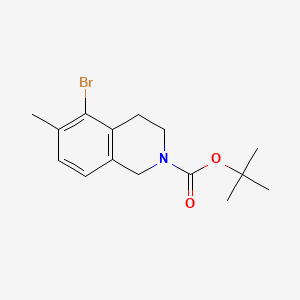
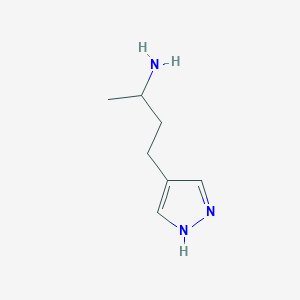
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
